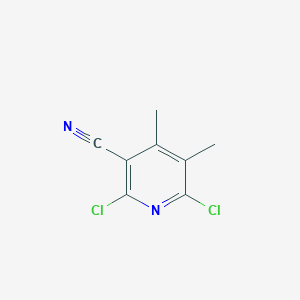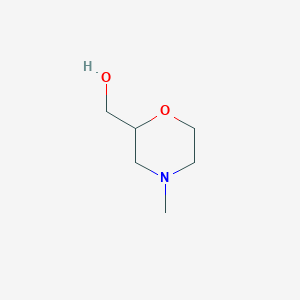
2-Chloro-4-(chloromethyl)-1-fluorobenzene
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds have been synthesized using various methods. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford an intermediate, which can then undergo vapor-phase fluorination .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with chlorine and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .
Scientific Research Applications
Organometallic Chemistry and Catalysis
2-Chloro-4-(chloromethyl)-1-fluorobenzene is increasingly recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring reduces its ability to donate π-electron density, which in turn allows it to act as a weakly coordinating solvent or be easily displaced as a ligand. This characteristic is advantageous for creating well-defined metal complexes, facilitating C-H and C-F bond activation reactions, and promoting catalytic processes in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic Analysis
The infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been analyzed, revealing insights into the molecular symmetry and providing foundational data for studying the molecular interactions and structure. The spectral analysis helps understand the compound's behavior in various states and contributes to its applications in analytical chemistry (Seth-Paul & Shino, 1975).
Intermolecular Interactions
Research into the crystal structures of fluorobenzenes, including derivatives similar to this compound, has provided valuable insights into C−H···F interactions. These studies are crucial for understanding the weak acceptor capabilities of the C−F group and its implications for molecular assembly and design in solid-state chemistry (Thalladi et al., 1998).
Fluorination Techniques
The compound plays a role in developing fluorination techniques, serving as a precursor or intermediary in synthesizing organometallic nucleophilic reagents. This application is particularly relevant in the preparation of radiolabeled compounds for medical imaging and pharmaceutical research (Gail & Coenen, 1994).
Ion Exchange Membranes
In the preparation of ion exchange membranes, derivatives of this compound, such as chloromethyl styrene, are utilized for their excellent physical and chemical stability. These membranes are fundamental in various electrochemical applications, showcasing the compound's utility in material science and engineering (Tanaka, 2015).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins, often acting as electrophiles in biochemical reactions .
Mode of Action
The mode of action of 2-Chloro-4-(chloromethyl)-1-fluorobenzene involves its interaction with its targets. It is likely to undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, often involving the formation or breaking of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels, often involving the modification of proteins or other biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity and stability of the compound.
Future Directions
While specific future directions for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds containing fluorine atoms have seen recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications will be discovered in the future .
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXYDVBTPDXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511014 | |
| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2994-69-6 | |
| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)




